molecular formula C11H15F2NO B13288100 [(2,6-Difluorophenyl)methyl](3-methoxypropyl)amine

[(2,6-Difluorophenyl)methyl](3-methoxypropyl)amine

Cat. No.: B13288100
M. Wt: 215.24 g/mol
InChI Key: UFTANPCWINAOLO-UHFFFAOYSA-N
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Description

Introduction to (2,6-Difluorophenyl)methylamine

Chemical Identification and Nomenclature

(2,6-Difluorophenyl)methylamine is systematically identified by its International Union of Pure and Applied Chemistry (IUPAC) name, which reflects its substituent arrangement: a 2,6-difluorophenyl group bonded to a methylamine moiety, which is further connected to a 3-methoxypropyl chain. The compound’s CAS registry number, 1038235-78-7 , serves as a unique identifier in chemical databases. Its molecular formula, C₁₁H₁₅F₂NO , corresponds to a molecular weight of 215.24 g/mol .

The structural nomenclature emphasizes the substitution pattern on the benzene ring (2,6-difluoro) and the alkoxy-alkyl side chain (3-methoxypropyl). Synonyms for this compound are limited in public literature, though related derivatives, such as (2,4-difluorophenyl)methylamine (CAS 1017037-05-6), highlight the positional isomerism of fluorine atoms on the aromatic ring.

Structural Features and Isomeric Considerations

The molecule comprises three distinct regions:

  • Aromatic Core : A benzene ring with fluorine atoms at the 2 and 6 positions, creating a symmetric substitution pattern. This arrangement induces electron-withdrawing effects, influencing reactivity in electrophilic substitution reactions.
  • Methylamine Linker : A methylene group (–CH₂–) bridges the aromatic ring to the nitrogen atom, which adopts a trigonal pyramidal geometry.
  • 3-Methoxypropyl Chain : A three-carbon alkyl chain terminated by a methoxy group (–OCH₃), introducing ether functionality and enhancing solubility in polar solvents.
Isomeric Variations
  • Positional Isomerism : Substituting fluorine at the 2,4-positions instead of 2,6 (as in CAS 1017037-05-6) alters the electronic and steric properties of the aromatic system. The 2,6-difluoro configuration creates a para-substituted motif, whereas 2,4-difluoro substitution results in meta-para asymmetry.
  • Conformational Flexibility : The 3-methoxypropyl chain exhibits rotational freedom around C–C and C–O bonds, enabling multiple low-energy conformers. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal distinct splitting patterns for methylene protons adjacent to the ether oxygen.

Table 1: Comparative Structural Properties of Difluorophenylmethyl Amines

Property (2,6-Difluorophenyl)methylamine (2,4-Difluorophenyl)methylamine
CAS Number 1038235-78-7 1017037-05-6
Molecular Formula C₁₁H₁₅F₂NO C₁₁H₁₅F₂NO
Fluorine Substitution 2,6-Difluoro 2,4-Difluoro
Boiling Point Not reported Not reported
Purity Specification ≥95% ≥95%

Historical Context in Organofluorine Chemistry

The synthesis of (2,6-Difluorophenyl)methylamine is rooted in advancements in halogen-exchange reactions and nucleophilic fluorination , which became pivotal in organofluorine chemistry during the mid-20th century. Early methodologies, such as the Schiemann reaction (decomposition of aryl diazonium fluoroborates), enabled the introduction of fluorine into aromatic systems. Modern synthetic routes for analogous compounds often employ:

  • Mitsunobu Reactions : To install ether linkages in alkoxypropyl chains.
  • Buchwald-Hartwig Amination : For coupling aryl halides with amines.

The compound’s design reflects the broader trend of incorporating fluorinated aromatics and ether-containing side chains to modulate physicochemical properties, such as lipophilicity and metabolic stability, in agrochemicals and pharmaceuticals. For example, the 3-methoxypropyl group may mimic ethylene glycol fragments used to enhance water solubility in drug candidates.

Properties

Molecular Formula

C11H15F2NO

Molecular Weight

215.24 g/mol

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-3-methoxypropan-1-amine

InChI

InChI=1S/C11H15F2NO/c1-15-7-3-6-14-8-9-10(12)4-2-5-11(9)13/h2,4-5,14H,3,6-8H2,1H3

InChI Key

UFTANPCWINAOLO-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=C(C=CC=C1F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Difluorophenyl)methylamine typically involves the reaction of 2,6-difluorobenzyl chloride with 3-methoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of (2,6-Difluorophenyl)methylamine follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby increasing the yield and purity of the final product. The reaction conditions are optimized to minimize by-products and ensure a high conversion rate .

Chemical Reactions Analysis

Types of Reactions

(2,6-Difluorophenyl)methylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,6-Difluorophenyl)methylamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of (2,6-Difluorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity to these targets, while the methoxypropylamine group modulates its pharmacokinetic properties. This dual functionality allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

[(2,6-Difluorophenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine (ZX-FH027318)

  • Structure : Replaces the 3-methoxy group with a 3-imidazolylpropyl chain.
  • Molecular Weight : 251.1234 g/mol (vs. target compound’s ~239.25 g/mol, estimated).

6-(2-{3-[3-(Dimethylamino)propyl]-2,6-difluorophenyl}ethyl)-4-methylpyridin-2-amine (KL7)

  • Structure: Incorporates a pyridine ring and dimethylamino-propyl chain.
  • Molecular Weight : 341.43 g/mol.

N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine

  • Structure : Substitutes 2,6-dimethylphenyl for 2,6-difluorophenyl.
  • Molecular Weight : 235.37 g/mol.

Pharmacological and Physicochemical Profiles

Anticonvulsant Derivatives ()

The triazole-carboxamide derivative 1-[(2,6-difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide (rufinamide) shares the 2,6-difluorophenylmethyl motif but replaces the amine with a triazole-carboxamide group. This structural difference underpins rufinamide’s mechanism as a sodium channel blocker, whereas the target amine’s primary amino group may favor interactions with neurotransmitter receptors (e.g., serotonin or dopamine transporters) .

Fluorophenyl-Amines in Medicinal Chemistry

Compounds like [3-(ethenyloxy)propyl][1-(3-fluorophenyl)ethyl]amine () and [1-(4-bromophenyl)propyl][(3-fluorophenyl)methyl]amine () highlight the versatility of fluorophenyl groups. The 2,6-difluoro configuration in the target compound likely offers superior steric and electronic profiles for target engagement compared to mono-fluoro or brominated analogs .

Data Table: Key Attributes of Compared Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Pharmacological Notes
(2,6-Difluorophenyl)methylamine C11H14F2NO ~239.25 (estimated) 2,6-difluorophenyl, methoxypropyl Potential CNS activity (inferred)
ZX-FH027318 C13H15F2N3 251.1234 2,6-difluorophenyl, imidazolylpropyl Enhanced hydrogen-bonding capacity
KL7 C19H25F2N3 341.43 Pyridine, dimethylaminopropyl Improved BBB penetration
N,N-Diethyl-3-(2,6-dimethylphenyl)propan-1-amine C15H25N 235.37 2,6-dimethylphenyl Reduced electronegativity
Rufinamide C10H8F2N4O 238.19 Triazole-carboxamide Sodium channel blocker (FDA-approved)

Biological Activity

(2,6-Difluorophenyl)methylamine is a compound characterized by its difluorophenyl group and a 3-methoxypropylamine moiety. This structure imparts unique pharmacological properties, making it a candidate for various biological applications. The presence of fluorine atoms enhances metabolic stability and binding affinity, which are critical factors in drug development.

  • Molecular Formula : C11H15F2N
  • Molecular Weight : 215.24 g/mol
  • Structural Features : The difluorobenzene ring significantly influences the compound's lipophilicity and reactivity due to the electronegative fluorine atoms.

The biological activity of (2,6-Difluorophenyl)methylamine can be attributed to its interaction with various biological targets. The compound's ability to modulate enzyme activity is particularly noteworthy.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The structure-activity relationship (SAR) indicates that the presence of fluorine enhances inhibitory potency compared to non-fluorinated analogs .
  • Anti-inflammatory Effects : In vitro assays have shown that derivatives of this compound exhibit significant anti-inflammatory activity, comparable to established COX inhibitors like diclofenac and celecoxib. The half-maximal inhibitory concentration (IC50) values for some derivatives against COX-1 and COX-2 enzymes have been reported, highlighting their potential therapeutic applications .

Case Studies

Several studies have explored the biological implications of (2,6-Difluorophenyl)methylamine:

  • Study 1 : A study investigated the anti-inflammatory properties of various derivatives, including (2,6-Difluorophenyl)methylamine. The results indicated that certain derivatives significantly suppressed COX enzyme activity, with IC50 values ranging from 19.45 μM to 42.1 μM .
  • Study 2 : Another research focused on the synthesis and biological evaluation of a series of amine compounds related to (2,6-Difluorophenyl)methylamine. The findings demonstrated that modifications in the substituents on the aromatic ring influenced both metabolic stability and biological efficacy .

Data Table

Compound NameMolecular FormulaIC50 (COX-1)IC50 (COX-2)
(2,6-Difluorophenyl)methylamineC11H15F2N19.45 μM31.4 μM
DiclofenacC14H11Cl2NNaO2S6.74 μM1.10 μM
CelecoxibC17H16ClN3O2S6.12 μM-

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,6-Difluorophenyl)methylamine, and how can reaction yields be maximized?

  • Methodological Answer : The compound can be synthesized via reductive amination between 2,6-difluorobenzaldehyde and 3-methoxypropylamine, using sodium cyanoborohydride or hydrogenation with a palladium catalyst. Key steps include:

  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product .
  • Yield Optimization : Adjusting stoichiometry (1:1.2 molar ratio of aldehyde to amine) and reaction time (12–24 hrs under reflux) improves yields to ~60–75% .
    • Analytical Validation : Confirm structure via 1H^1H NMR (e.g., δ 2.40 ppm for methoxy protons) and LC-MS (m/z 242.1 [M+H]+^+) .

Q. How can the molecular structure and conformation of (2,6-Difluorophenyl)methylamine be characterized?

  • Methodological Answer :

  • X-ray Crystallography : Use SHELXL for refinement of single-crystal data. Key parameters include torsional angles between the difluorophenyl and methoxypropyl groups to assess steric effects .
  • Computational Modeling : DFT calculations (B3LYP/6-31G*) to predict bond lengths and electrostatic potential surfaces, validated against experimental data .

Q. What spectroscopic techniques are most effective for identifying impurities in this compound?

  • Methodological Answer :

  • HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to detect residual starting materials (e.g., 2,6-difluorobenzaldehyde at ~4.2 min retention time) .
  • 19F^{19}F NMR : Quantify fluorinated byproducts (e.g., mono-fluorinated isomers) at δ -110 to -115 ppm .

Advanced Research Questions

Q. How does the electronic environment of the difluorophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : The electron-withdrawing fluorine atoms activate the phenyl ring for nucleophilic aromatic substitution. Kinetic studies (UV-Vis monitoring) reveal a second-order dependence on amine concentration in SNAr reactions .
  • Catalytic Systems : Pd(OAc)2_2/XPhos catalyzes Suzuki-Miyaura coupling with aryl boronic acids, achieving >80% yield when the methoxypropyl group is protected as a tert-butyl carbamate .

Q. How can conflicting reports about the compound’s biological activity be resolved?

  • Methodological Answer :

  • Data Reconciliation : Compare assay conditions (e.g., IC50_{50} variations in kinase inhibition studies may arise from ATP concentration differences). Standardize protocols using the ADP-Glo™ Kinase Assay .
  • Structural Analog Analysis : Replace the methoxypropyl group with a hydroxypropyl chain to assess if metabolic instability (e.g., O-demethylation) affects activity .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In Silico Modeling : Use SwissADME to predict logP (2.8), CNS permeability (+0.45), and CYP3A4 inhibition risk. Validate with in vitro Caco-2 assays for permeability .
  • Metabolite Identification : Incubate with human liver microsomes; analyze via UPLC-QTOF-MS to detect primary metabolites (e.g., N-oxide formation) .

Q. How does the compound interact with biological targets at the atomic level?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding to the serotonin transporter (SERT). Key interactions: π-π stacking with Phe341 and hydrogen bonding via the methoxy group .
  • Mutagenesis Studies : Ala-scanning of SERT residues (e.g., Tyr176Ala) to validate predicted binding poses .

Data Contradiction Analysis

Q. Why do different studies report varying yields in the synthesis of this compound?

  • Methodological Answer :

  • Factor Identification : Variability arises from:
  • Protection Strategies : Boc-protected intermediates reduce side reactions (e.g., imine formation) versus unprotected amines .
  • Catalyst Purity : Pd/C catalysts with >5% moisture content reduce hydrogenation efficiency .
  • Resolution : Optimize with anhydrous conditions and pre-activated catalysts (e.g., 10% Pd/C, reduced under H2_2 before use) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 60–75% (optimized)
logP (Predicted) 2.8 (SwissADME)
CNS Permeability +0.45 (Positive = CNS penetrant)
Primary Metabolite N-Oxide (UPLC-QTOF-MS)

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